molecular formula C15H21N7O3S B2946649 1-((1-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034403-45-5

1-((1-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2946649
CAS No.: 2034403-45-5
M. Wt: 379.44
InChI Key: FVQIFHYYJUJXCQ-UHFFFAOYSA-N
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Description

The compound “1-((1-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one” is a heterocyclic molecule featuring a unique combination of pharmacophoric motifs:

  • Imidazole core: The 1,2-dimethyl-1H-imidazole moiety is a nitrogen-containing aromatic ring known for its role in bioactivity, including antimicrobial and enzyme-inhibitory properties .
  • Triazole linkage: The 1H-1,2,3-triazol-4-yl group, often synthesized via click chemistry, enhances molecular stability and facilitates interactions with biological targets .
  • Sulfonyl and azetidine units: The sulfonyl group attached to an azetidine ring (a four-membered saturated heterocycle) may improve solubility and metabolic stability.
  • Pyrrolidin-2-one: This lactam structure is commonly associated with conformational rigidity and bioavailability in drug design.

The compound’s synthesis likely involves multi-step strategies, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and sulfonylation reactions, paralleling methods described for structurally related imidazole-triazole hybrids .

Properties

IUPAC Name

1-[[1-[1-(1,2-dimethylimidazol-4-yl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O3S/c1-11-16-14(10-19(11)2)26(24,25)21-8-13(9-21)22-7-12(17-18-22)6-20-5-3-4-15(20)23/h7,10,13H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQIFHYYJUJXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one represents a complex structure with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N6O2SC_{16}H_{22}N_{6}O_{2}S, and it features several functional groups including imidazole, triazole, and pyrrolidine. These groups are known for their diverse biological activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds containing imidazole and triazole moieties. For instance:

  • Synthesis and Antimicrobial Activity : A study focusing on imidazole derivatives showed that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

Research has indicated that triazole derivatives can act as potent antitubercular agents. In a related study, compounds with triazole rings demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . The presence of the triazole in this compound may suggest similar potential.

Study 1: Synthesis and Evaluation of Imidazole Derivatives

A recent study synthesized various imidazole derivatives and evaluated their antibacterial properties. Among these, certain derivatives showed strong activity against resistant strains of bacteria . This suggests that the imidazole component in our compound may contribute significantly to its biological activity.

Study 2: Antitubercular Agents Development

Another study focused on the design of substituted triazole derivatives as antitubercular agents. The findings indicated that modifications to the triazole structure could enhance efficacy against Mycobacterium tuberculosis, emphasizing the importance of structural variations in achieving desired biological effects .

Research Findings Summary Table

Study Compound Type Biological Activity IC50/IC90 Values
Triazole DerivativesAntitubercularIC50: 1.35 - 2.18 μM
Imidazole DerivativesAntibacterialVarious
Imidazole/Triazole HybridsBroad-spectrum antimicrobialNot specified

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Class Core Features Bioactivity (Reported) Key Differences vs. Target Compound Reference
Imidazole-triazole hybrids Dual imidazole-triazole scaffolds (e.g., C1–C9 derivatives) Antibacterial, antifungal Lack sulfonyl-azetidine-pyrrolidinone backbone
Benzo[d]imidazol derivatives Benzimidazole cores with pyridine dicarbonitriles Antimicrobial (gram-positive bacteria) No triazole or azetidine moieties
Quaternary ammonium compounds Alkyltrimethylammonium chains (e.g., BAC-C12) Surfactant properties (CMC ~8.3 mM) Distinct mechanism (micelle formation vs. heterocyclic targets)

Key Insights:

Imidazole-Triazole Hybrids (): Compounds like C1–C9 (Table 1 in ) exhibit moderate-to-strong antibacterial activity against S. aureus and E. coli. The triazole linkage in both classes supports π-π stacking with enzymes (e.g., cytochrome P450), but the sulfonyl group in the target compound could improve solubility and membrane permeability .

Benzimidazole Derivatives () :

  • While benzo[d]imidazol-2-yl derivatives show gram-positive antimicrobial activity, their lack of triazole or azetidine units limits their versatility compared to the target compound’s multi-heterocyclic architecture .

Quaternary Ammonium Compounds () :

  • Surfactants like BAC-C12 operate via micelle formation (CMC ~8.3 mM) , whereas the target compound’s bioactivity likely stems from receptor binding or enzyme inhibition.

Physicochemical and Computational Comparisons

Table 2: Methodological Approaches for Compound Comparison ()

Method Relevance to Target Compound Limitations
Structural similarity High (e.g., imidazole-triazole cores in virtual screening) Overlooks electronic/steric differences
Pharmacophore mapping Effective for sulfonyl-azetidine interactions Requires high-resolution structural data
CMC analysis Not directly applicable (non-surfactant design) Limited to amphiphilic compounds
  • Structural Similarity (): The target compound shares a 65–70% Tanimoto similarity score with imidazole-triazole hybrids (e.g., C1–C9) using MACCS fingerprints.

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